molecular formula C9H8BrClN4 B11843261 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine

Cat. No.: B11843261
M. Wt: 287.54 g/mol
InChI Key: NKLHBEHSHQYYTC-UHFFFAOYSA-N
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Description

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine is a heterocyclic compound that contains an azetidine ring fused to an imidazo[1,5-A]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery. The presence of both bromine and chlorine atoms in the structure adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the formation of an intermediate azetidine derivative, followed by its reaction with a bromo-chloroimidazo[1,5-A]pyrazine precursor. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization: The azetidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.

    Cyclization: Catalysts such as palladium or copper complexes are often employed to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the bromine or chlorine atoms, while cyclization reactions could produce more complex heterocyclic structures.

Scientific Research Applications

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic structure. These interactions can modulate the activity of the target, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-1-YL)-1-bromo-8-chloroimidazo[1,5-A]pyrazine is unique due to the presence of both azetidine and imidazo[1,5-A]pyrazine rings in its structure. This combination provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. The presence of bromine and chlorine atoms further enhances its reactivity and potential for various chemical transformations.

Properties

Molecular Formula

C9H8BrClN4

Molecular Weight

287.54 g/mol

IUPAC Name

3-(azetidin-1-yl)-1-bromo-8-chloroimidazo[1,5-a]pyrazine

InChI

InChI=1S/C9H8BrClN4/c10-7-6-8(11)12-2-5-15(6)9(13-7)14-3-1-4-14/h2,5H,1,3-4H2

InChI Key

NKLHBEHSHQYYTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC(=C3N2C=CN=C3Cl)Br

Origin of Product

United States

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